Product packaging for Methyl 5-methoxy-1,3-oxazole-2-carboxylate(Cat. No.:CAS No. 477870-14-7)

Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Cat. No.: B043196
CAS No.: 477870-14-7
M. Wt: 157.12 g/mol
InChI Key: VGWHLCLCKMXXIQ-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1,3-oxazole-2-carboxylate (CAS 477870-14-7) is a high-purity chemical building block specifically designed for advanced research and development. This compound features a defined molecular structure (C 6 H 7 NO 4 , MW: 157.12 g/mol) and serves as a versatile precursor in organic synthesis and medicinal chemistry. The 1,3-oxazole ring is a privileged scaffold in drug discovery, found in a wide array of bioactive molecules and therapeutic agents. Its structure, bearing a methoxy group at the 5-position and a methyl carboxylate at the 2-position, makes it an excellent intermediate for constructing more complex heterocyclic systems. Researchers utilize this compound in various metal-catalyzed processes and cyclization reactions to develop novel compounds with potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO4 B043196 Methyl 5-methoxy-1,3-oxazole-2-carboxylate CAS No. 477870-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methoxy-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-9-4-3-7-5(11-4)6(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWHLCLCKMXXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363432
Record name methyl 5-methoxy-1,3-oxazole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477870-14-7
Record name 2-Oxazolecarboxylic acid, 5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477870-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-methoxy-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 5 Methoxy 1,3 Oxazole 2 Carboxylate

Direct Synthetic Routes and Reaction Conditions

Direct approaches to the oxazole (B20620) ring are highly sought after for their step-economy and potential for rapid assembly of molecular complexity. These methods often involve the formation of the heterocyclic core from acyclic precursors in a single or multi-step sequence.

Cyclization Reactions and Precursor Transformations

Cyclization reactions represent a cornerstone of oxazole synthesis. The Robinson-Gabriel synthesis, for instance, involves the cyclodehydration of α-acylamino ketones. ijpsonline.com While traditionally employing harsh dehydrating agents like sulfuric acid or phosphorus pentachloride, which can lead to lower yields, the use of polyphosphoric acid has been shown to improve yields to 50-60%. ijpsonline.com Another classical approach is the Fischer oxazole synthesis, which utilizes the reaction of cyanohydrins with aromatic aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.com

More contemporary methods have focused on the cyclization of propargylic amides, which has gained considerable attention due to the rapid buildup of structural complexity. ijpsonline.com These reactions can be mediated by a variety of catalysts, including transition metals, Brønsted acids, and Lewis acids. ijpsonline.com For instance, the dehydrative cyclization of N-(2-hydroxyethyl)amides can be promoted by triflic acid, generating water as the only byproduct. mdpi.com

Precursor Type Reaction Key Reagents Typical Yield
α-Acylamino ketonesRobinson-Gabriel SynthesisH2SO4, PCl5, POCl3, Polyphosphoric acidModerate (improves with polyphosphoric acid) ijpsonline.com
Cyanohydrins and AldehydesFischer Oxazole SynthesisAnhydrous HCl, Dry EtherVariable ijpsonline.com
Propargylic AmidesCatalytic CyclizationTransition metals, Brønsted/Lewis acidsGood to Excellent ijpsonline.com
N-(2-hydroxyethyl)amidesDehydrative CyclizationTriflic AcidGood mdpi.com

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The van Leusen oxazole synthesis is a prime example, reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in a mild, one-step reaction to form 5-substituted oxazoles. ijpsonline.commdpi.com An improvement on this method utilizes ionic liquids, allowing for the preparation of 4,5-disubstituted oxazoles in high yields. organic-chemistry.org

Another notable one-pot approach involves a propargylation/cycloisomerization tandem reaction catalyzed by p-toluenesulfonic acid monohydrate (PTSA), providing rapid access to substituted oxazoles from propargylic alcohols and amides. organic-chemistry.orgthieme-connect.com This method is valued for its simplicity, use of an inexpensive catalyst, and high yields. thieme-connect.com Additionally, a one-pot Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2,4,5-trisubstituted oxazoles, employing a nickel catalyst. tandfonline.comijpsonline.com

Reaction Name Precursors Catalyst/Reagent Key Features
van Leusen Oxazole SynthesisAldehydes, Tosylmethyl isocyanide (TosMIC)BaseMild conditions, one-step ijpsonline.commdpi.com
PTSA-Mediated Tandem ReactionPropargylic Alcohols, Amidesp-Toluenesulfonic acid monohydrate (PTSA)Rapid, inexpensive, high-yielding organic-chemistry.orgthieme-connect.com
One-Pot Suzuki-Miyaura CouplingCarboxylic acid, amino acid, boronic acidNi-catalystSynthesis of 2,4,5-trisubstituted oxazoles tandfonline.comijpsonline.com

Metal-Catalyzed Processes for Oxazole Ring Formation

Transition metal-mediated protocols are highly attractive for oxazole synthesis due to their efficiency, selectivity, and mild reaction conditions. researchgate.net A variety of metals, including gold, copper, palladium, and cobalt, have been successfully employed.

Gold catalysts, for instance, can facilitate the cyclization of propargylic amides under mild conditions. researchgate.net Copper-catalyzed methods include the direct coupling of α-diazoketones with nitriles and the annulation of arylacetylenes and α-amino acids. organic-chemistry.orgresearchgate.net Palladium and copper have been used in combination for the direct arylation to produce 2,4-disubstituted oxazoles. ijpsonline.com More recently, cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes has emerged as an efficient method for synthesizing 2,5-disubstituted oxazoles under mild conditions. rsc.org

Metal Catalyst Reactants Reaction Type
Gold (Au)Propargylic amidesCyclization
Copper (Cu)α-Diazoketones and nitrilesDirect Coupling
Palladium (Pd) / Copper (Cu)Haloketones and arylamidesDirect Arylation
Cobalt (Co)N-pivaloyloxyamides and alkynesCross-Coupling

Green Chemistry Approaches in Oxazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry approaches in oxazole synthesis focus on reducing the use of hazardous substances, minimizing waste, and improving energy efficiency. ijpsonline.comijpsonline.com

These methods include the use of greener solvents like water or ionic liquids, and the application of microwave and ultrasound irradiation to accelerate reactions and improve yields. ijpsonline.commdpi.comnih.gov For example, a modified van Leusen reaction has been developed using β-cyclodextrin in water, allowing the reaction to proceed at lower temperatures with catalytic amounts of base. mdpi.com Microwave-assisted synthesis has also been employed in the van Leusen reaction, leading to high yields and efficiency. mdpi.comnih.gov Furthermore, metal-free catalytic systems, such as iodine-catalyzed tandem oxidative cyclization, offer a more sustainable alternative to traditional metal-catalyzed processes. acs.orgrsc.org

Synthesis from Related Oxazole Carboxylates

Transformations of Substituted Oxazole Esters

The functionalization of a pre-existing oxazole ring provides a powerful strategy for accessing diverse substitution patterns. The transformation of substituted oxazole esters can be a viable route to Methyl 5-methoxy-1,3-oxazole-2-carboxylate. This can be achieved through site-selective deprotonation and subsequent reaction with an appropriate electrophile. For example, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position creates a reactive carbanion that can be trapped with various electrophiles. nih.govresearchgate.net Subsequent nucleophilic displacement of the 2-phenylsulfonyl group allows for the introduction of a carboxylate moiety. nih.gov

Another strategy involves the "halogen dance" isomerization, where a base-catalyzed halogen exchange can be used to generate a reactive lithium species at a different position on the oxazole ring, which can then be functionalized. nih.gov While not a direct transformation of an ester, this highlights the potential for regioselective functionalization of the oxazole core.

Regioselective Synthesis Strategies

The synthesis of polysubstituted oxazoles, such as this compound, demands precise control over the placement of functional groups on the heterocyclic ring, a concept known as regioselectivity. Several strategies have been developed to achieve the regioselective formation of 2,5-disubstituted oxazoles.

One of the most classic and versatile methods is the van Leusen oxazole synthesis . This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.comwikipedia.org The aldehyde provides the carbon that will become C5 of the oxazole ring, while the isocyanide carbon of TosMIC becomes C2. nih.gov This inherent mechanism provides excellent regiocontrol for the synthesis of 5-substituted oxazoles. nih.govmdpi.com To achieve a 2,5-disubstituted pattern, variations of this method can be employed, for instance, by using modified TosMIC reagents or subsequent functionalization at the 2-position.

Modern transition-metal-catalyzed reactions offer alternative regioselective pathways. Palladium-catalyzed reactions involving the coupling of N-propargylamides with aryl iodides can yield 2,5-disubstituted oxazoles through a sequence of coupling followed by in-situ cyclization. organic-chemistry.org Similarly, copper-catalyzed methods, such as the [3+2] annulation/olefination cascade between iodonium-phosphonium hybrid ylides and amides, provide oxazoles with high regioselectivity under mild conditions. organic-chemistry.org Cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes also produces 2,5-disubstituted oxazoles efficiently. rsc.org

Metal-free approaches have also been established. An iodine-catalyzed tandem oxidative cyclization using common aromatic aldehydes as substrates demonstrates excellent functional group compatibility and regioselectivity in forming 2,5-disubstituted oxazoles. organic-chemistry.org

The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. For this compound, a strategy would be required that precisely installs the methyl carboxylate at the C2 position and the methoxy (B1213986) group at the C5 position.

Table 1: Comparison of Regioselective Synthesis Methods for 2,5-Disubstituted Oxazoles This table is interactive and can be sorted by clicking on the headers.

Method Key Reactants Catalyst/Reagent Regioselectivity Control Reference
Van Leusen Synthesis Aldehyde, Tosylmethyl isocyanide (TosMIC) Base (e.g., K₂CO₃) Aldehyde provides C5, TosMIC provides C2 nih.gov, mdpi.com
Palladium-Catalyzed Cyclization N-Propargylamide, Aryl iodide Pd₂(dba)₃, Phosphine ligand Coupling followed by cyclization organic-chemistry.org
Copper-Catalyzed Annulation Iodonium-phosphonium ylide, Amide Copper(I) salt [3+2] annulation mechanism organic-chemistry.org
Cobalt-Catalyzed Cycloaddition N-Pivaloyloxyamide, Alkyne Cobalt(III) complex [3+2] cycloaddition mechanism rsc.org

Mechanism-Oriented Synthetic Design

Designing a synthetic route with a specific mechanism in mind allows for a rational approach to constructing complex molecules like this compound. Understanding the underlying reaction pathways, including the nature of intermediates, is crucial for predicting and controlling the outcome.

Zwitterionic Mechanisms in Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful tool for constructing five-membered heterocycles, including the oxazole core. researchgate.net While many of these reactions are considered to be concerted (one-step) processes, some are proposed to proceed through a stepwise mechanism involving a zwitterionic intermediate. mdpi.com A zwitterion is a neutral molecule that contains both a positive and a negative formal charge.

The formation of a zwitterionic intermediate is particularly favored in reactions involving components with significant differences in polarity. mdpi.com In the context of oxazole synthesis, a stepwise [3+2] cycloaddition could involve the initial nucleophilic attack of one reactant on the other to form an open-chain zwitterion. This intermediate would then undergo intramolecular cyclization to form the five-membered ring. While some theoretical studies on cycloadditions have successfully located zwitterionic intermediates, others have found that even for polar reactions, the process may still be a single, albeit highly asynchronous, step. mdpi.com The potential for a zwitterionic pathway is an important consideration in reaction design, as solvent polarity and substituent electronic effects can influence the stability of such intermediates and thus affect the reaction rate and selectivity.

Photochemical Rearrangement Pathways

Photochemistry offers unique, mechanism-driven pathways for molecular transformations that are often inaccessible through thermal methods. A notable route to oxazoles is the photochemical rearrangement of isoxazoles. nih.govacs.org This process is a highly atom-efficient isomerization that proceeds through distinct, well-studied intermediates. nih.govacs.org

The mechanism is initiated by the irradiation of the isoxazole (B147169) with UV light (typically in the 200–330 nm range). nih.govacs.org This excitation leads to the homolytic cleavage of the weak N–O bond, a characteristic feature of the isoxazole ring. nih.govbiorxiv.org The cleavage results in the formation of a highly strained, key intermediate known as an acyl azirine. nih.govacs.org This three-membered ring intermediate is unstable and subsequently rearranges to form the more stable aromatic oxazole ring. nih.gov Theoretical studies have explored the intricate details of this transformation, identifying various possible mechanistic paths and fleeting intermediates, such as nitrile ylides, that can arise during the rearrangement. nih.gov The use of continuous flow reactor technology has made this photochemical conversion a practical and scalable method for producing gram quantities of oxazole products from isoxazole precursors. nih.govacs.org

Role of this compound as a Synthetic Intermediate

This compound is not just a synthetic target but also a valuable building block for the construction of more complex molecules. lookchem.com Oxazole-containing compounds are key elements in numerous biologically active natural products, and substituted oxazoles serve as versatile intermediates in medicinal chemistry. lookchem.comnih.gov

The oxazole ring can participate in various chemical transformations. For instance, alkoxy-substituted oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to substituted pyridines, which are precursors to molecules like vitamin B6. wikipedia.org The initial [4+2] cycloaddition is followed by the cleavage of a bicyclic intermediate to form the pyridine (B92270) ring system. wikipedia.org

Furthermore, the functional groups attached to the oxazole core in this compound offer multiple handles for synthetic elaboration. The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, allowing for the introduction of diverse substituents. The methoxy group at C5 is an electron-donating group that influences the reactivity of the ring, particularly in electrophilic aromatic substitution reactions, which typically occur at the C5 position in oxazoles. wikipedia.org

Analogous structures, such as methyl 1,3-benzoxazole-2-carboxylate, have been used as synthetic intermediates to create a variety of pharmacologically active agents, including compounds with anti-allergic, anti-microbial, and neuro-anti-inflammatory properties. nih.gov This highlights the potential of this compound as a scaffold in drug discovery and development, where its core structure can be systematically modified to optimize biological activity.

Synthesis and Characterization

Established Synthetic Routes

While a specific, detailed synthesis for Methyl 5-methoxy-1,3-oxazole-2-carboxylate is not extensively documented in readily available literature, its synthesis can be envisioned through established methods for constructing the oxazole (B20620) ring. General approaches to polysubstituted oxazoles often involve the cyclization of precursors that contain the requisite carbon, nitrogen, and oxygen atoms.

One plausible approach involves the reaction of a β-dicarbonyl compound derivative with an amine source. For instance, an electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines has been reported, showcasing a modern approach to oxazole formation. Another strategy could involve the cyclization of α-amino ketones or related intermediates.

Alternative Synthetic Methodologies

Modern synthetic organic chemistry offers a plethora of alternative methods for the synthesis of substituted oxazoles. These include:

Visible-light photocatalysis: This method allows for the synthesis of substituted oxazoles from readily available α-bromoketones and benzylamines under mild conditions. rsc.org

Metal-free C-O bond cleavage: A novel strategy involves the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines via chemoselective C-O bond cleavage. researchgate.net

Lithiation of oxazoles: The use of lithio intermediates provides a pathway to functionalize the oxazole ring at various positions. uq.edu.au

These methods offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance, and could potentially be adapted for the synthesis of this compound.

Characterization Techniques

The characterization of this compound would rely on a combination of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure and purity of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups such as the ester carbonyl and the oxazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the molecular formula.

Elemental Analysis: This technique provides the percentage composition of elements in the compound, further verifying its empirical formula.

Reactivity and Chemical Transformations

Reactivity of the Oxazole Ring

The oxazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, it is generally less reactive than other five-membered heterocycles like pyrrole (B145914) and furan. The nitrogen atom in the ring is weakly basic. The electron-donating methoxy group at the 5-position is expected to increase the electron density of the ring, thereby enhancing its reactivity towards electrophiles. Conversely, the electron-withdrawing methyl carboxylate group at the 2-position will decrease the electron density, potentially directing electrophilic attack to other positions on the ring.

Electrophilic and Nucleophilic Attacks

Electrophilic Substitution: Due to the activating effect of the 5-methoxy group, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur on the oxazole ring. The position of attack will be influenced by the directing effects of both the methoxy and the ester groups.

Nucleophilic Attack: The oxazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. The carbonyl carbon of the ester group, however, is a prime site for nucleophilic attack, allowing for transformations such as hydrolysis, amidation, and reduction.

Cycloaddition Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, particularly when the ring is activated with electron-donating groups. The 5-methoxy group in this compound could facilitate its participation in [4+2] cycloaddition reactions with suitable dienophiles, providing a route to more complex heterocyclic systems.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. For derivatives of oxazole (B20620), DFT calculations are instrumental in understanding their electronic structure and chemical behavior.

Optimization of Molecular Geometry and Electronic Structure

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For Methyl 5-methoxy-1,3-oxazole-2-carboxylate, a full geometry optimization would be performed to predict bond lengths, bond angles, and dihedral angles. Studies on related oxazole derivatives have demonstrated a good correlation between geometries calculated by DFT and those determined by experimental methods. scispace.com The planarity of the oxazole ring is a key feature, and DFT calculations can quantify any deviations from planarity caused by the methoxy (B1213986) and carboxylate substituents.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through these calculations. The presence of the electron-donating methoxy group at the 5-position and the electron-withdrawing methyl carboxylate group at the 2-position is expected to significantly influence the electronic properties of the oxazole ring.

Below is a hypothetical data table representing the kind of information that would be obtained from a DFT geometry optimization of this compound, based on general knowledge of similar structures.

ParameterAtom 1Atom 2Atom 3Calculated Value
Bond Length (Å)O1C2~1.36
Bond Length (Å)C2N3~1.31
Bond Length (Å)N3C4~1.39
Bond Length (Å)C4C5~1.35
Bond Length (Å)C5O1~1.37
Bond Angle (°)C5O1C2~105
Bond Angle (°)O1C2N3~115
Bond Angle (°)C2N3C4~109
Bond Angle (°)N3C4C5~112
Bond Angle (°)C4C5O1~99

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring and the methoxy group, while the LUMO is likely to be concentrated on the electron-withdrawing methyl carboxylate group. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on substituted oxazoles have shown that the nature and position of substituents significantly affect the energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap. researchgate.net

The following table illustrates the type of data that would be generated from an FMO analysis.

ParameterCalculated Value (eV)
Energy of HOMO-
Energy of LUMO-
HOMO-LUMO Gap (ΔE)-

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. nih.gov

In this compound, NBO analysis would reveal the nature of the bonds within the oxazole ring and the interactions between the ring and its substituents. For example, it could quantify the delocalization of electron density from the oxygen lone pairs of the methoxy group into the π-system of the oxazole ring. It would also describe the electron-withdrawing effect of the methyl carboxylate group through the analysis of the occupancies of the relevant bonding and antibonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. The MEP is the potential experienced by a positive point charge at a particular location near a molecule. It is typically visualized as a color-coded map superimposed on the molecule's electron density surface. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a region of high negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen atoms of the methoxy and carboxylate groups, indicating these are the primary sites for electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atoms and the carbonyl carbon of the ester group, suggesting their susceptibility to nucleophilic attack.

Reaction Mechanism Prediction and Energy Profiles

Computational methods are extensively used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a reaction and determine the most likely reaction pathway. researchgate.net

For this compound, theoretical studies could be employed to predict its reactivity in various chemical transformations, such as electrophilic substitution, nucleophilic attack, or cycloaddition reactions. For instance, the mechanism of hydrolysis of the ester group or the substitution of the methoxy group could be investigated. Computational modeling of the reaction between 2-aminophenol (B121084) derivatives and ethyl-oxalamide to form benzoxazole-2-carboxylates has been successfully performed using DFT, demonstrating the utility of these methods in understanding the formation of related oxazole structures. researchgate.netmarmara.edu.tr Such studies would involve locating the transition state structures and calculating the activation energies, providing valuable insights into the kinetics and thermodynamics of the reactions.

Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent medium can significantly influence the electronic properties and reactivity of a molecule by altering its ground and excited state energies. For this compound, computational studies using self-consistent reaction field (SCRF) models can predict these effects. researchgate.net The polarity of the solvent is a key factor; polar solvents are expected to stabilize polar structures more effectively than non-polar solvents.

Theoretical investigations on analogous heterocyclic compounds demonstrate that an increase in solvent polarity can lead to a reduction in the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. researchgate.net This narrowing of the gap suggests an increased reactivity and a bathochromic (red) shift in the electronic absorption spectrum. researchgate.net For instance, in a study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, the HOMO-LUMO energy gap was predicted to be smaller in methanol (B129727) compared to the gas phase. researchgate.net Similarly, the electronic properties of carbazole (B46965) derivatives are modulated by methoxy substitutions, which in turn are influenced by the solvent environment. rsc.org

The reactivity of this compound, particularly in reactions like inverse electron demand Diels-Alder cycloadditions, is highly dependent on its electronic nature. nih.gov Solvation can affect the energies of the reactants, transition states, and products, thereby altering reaction rates. Consonant with findings for similar triazine carboxylates, it is anticipated that polar solvents could influence the reaction kinetics of this oxazole derivative. nih.gov The dipole moment of the molecule, influenced by the methoxy and carboxylate groups, will play a significant role in its interaction with solvent molecules, affecting both its electronic stability and chemical reactivity. rsc.org

Table 1: Predicted Solvent Effects on Electronic Properties
PropertyEffect of Increasing Solvent PolarityTheoretical Basis
HOMO-LUMO Energy Gap (ΔE)DecreaseStabilization of the more polar LUMO relative to the HOMO.
UV-Vis λmaxRed Shift (Bathochromic)Reduced energy required for electronic transition due to smaller ΔE. researchgate.net
Dipole Moment (μ)IncreaseEnhanced polarization of the molecule's electron density. rsc.org
Chemical ReactivityGenerally IncreasesA smaller HOMO-LUMO gap often correlates with higher reactivity. researchgate.net

Theoretical Spectroscopic Data Simulation (IR, NMR, UV-Vis)

Computational chemistry provides powerful tools for simulating spectroscopic data, which can aid in the structural elucidation and characterization of molecules like this compound. These simulations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. These calculated frequencies can be scaled to better match experimental data. For this compound, key vibrational bands can be predicted and assigned based on potential energy distribution (PED) analysis. scielo.org.zanih.gov Expected characteristic vibrations include C=O stretching from the ester group, C=N and C-O-C stretching from the oxazole ring, and C-H stretching from the methyl groups. epstem.net Studies on similar oxazole and isoxazole (B147169) carboxylates show strong carbonyl stretching bands, which are crucial for identification. nih.govconicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized molecular geometry. epstem.netmdpi.com Calculations are often performed in a simulated solvent environment (e.g., DMSO, CDCl₃) to better replicate experimental conditions. mdpi.comufv.br For the target compound, distinct signals are expected for the two methyl groups (methoxy and ester) and the single proton on the oxazole ring. The ¹³C NMR spectrum would show characteristic shifts for the carbonyl carbon, the carbons of the oxazole ring, and the methyl carbons. beilstein-journals.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmaterialsciencejournal.org This method calculates the excitation energies and oscillator strengths of electronic transitions, primarily the HOMO to LUMO transition. epstem.net The calculations can predict the maximum absorption wavelength (λmax). For related heterocyclic systems, electronic transitions are often observed in the UV region. researchgate.net The simulation can also be performed in different solvents to model the solvatochromic shifts discussed in the previous section. researchgate.netepstem.net

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopy TypePredicted FeatureApproximate Value/RegionAssignment
IRν(C=O)1720-1750 cm-1Ester carbonyl stretch epstem.net
ν(C=N), ν(C=C)1550-1650 cm-1Oxazole ring stretches scielo.org.za
ν(C-O-C)1200-1300 cm-1Ester and ether stretches epstem.net
ν(C-H)2900-3050 cm-1Methyl group stretches scielo.org.za
¹H NMR (δ, ppm)-OCH₃ (methoxy)3.8 - 4.1Methoxy protons
-OCH₃ (ester)3.7 - 3.9Ester methyl protons
-CH (oxazole)6.5 - 7.5Oxazole C4-H proton beilstein-journals.org
¹³C NMR (δ, ppm)C=O158 - 165Ester carbonyl carbon beilstein-journals.org
Oxazole Ring Carbons110 - 170C2, C4, C5 carbons of the ring beilstein-journals.org
-OCH₃ (methoxy)55 - 60Methoxy carbon
-OCH₃ (ester)50 - 55Ester methyl carbon
UV-Visλmax200 - 280 nmπ → π* electronic transition researchgate.netmaterialsciencejournal.org

Quantum Chemical Descriptors for Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery and materials science for predicting the biological activity or properties of chemical compounds based on their molecular structures. nih.gov These models rely on molecular descriptors, which are numerical values derived from the chemical structure. Quantum chemical descriptors, calculated using methods like DFT, provide detailed electronic and geometric information. nih.gov

For this compound, a range of quantum chemical descriptors can be computed from its optimized 3D structure. nih.gov These descriptors are fundamental to understanding its potential interactions with biological targets.

Key quantum chemical descriptors include:

Electronic Descriptors: Energies of the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE), dipole moment (μ), electronegativity (χ), chemical hardness (η), and electrophilicity index (ω). These descriptors are crucial for predicting reactivity and intermolecular interactions. nih.govresearchgate.net For example, EHOMO is related to the molecule's electron-donating ability, while ELUMO relates to its electron-accepting ability. nih.gov

Geometric Descriptors: Molecular volume, surface area, and ovality. These describe the size and shape of the molecule, which are important for steric interactions with a receptor binding site. nih.govresearchgate.net

Topological Descriptors: Indices like the Wiener and Balaban indices, which quantify molecular branching and connectivity. nih.gov

These calculated descriptors for this compound could then be used to build a QSAR model. By correlating these descriptors with the known biological activity of a series of related oxazole compounds, a statistically significant equation can be developed to predict the activity of new, unsynthesized analogs. researchgate.net Such models have been successfully used to predict activities like anticonvulsant and anti-tubercular properties in other heterocyclic series. nih.govresearchgate.net

Table 3: Key Quantum Chemical Descriptors for QSAR Studies
DescriptorSymbolSignificance in QSAR
Highest Occupied Molecular Orbital EnergyEHOMORelates to the capacity to donate an electron; involved in charge transfer interactions. nih.gov
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the capacity to accept an electron; important for reactivity with nucleophiles. nih.gov
HOMO-LUMO Energy GapΔEIndicator of chemical reactivity and kinetic stability. A small gap suggests high reactivity. researchgate.net
Dipole MomentμDescribes the polarity of the molecule, influencing solubility and binding through polar interactions. researchgate.net
Chemical HardnessηMeasures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. nih.gov
Electrophilicity IndexωRepresents the ability of a molecule to accept electrons; a global reactivity index. nih.gov
Molecular Electrostatic Potential (MEP)MEPMaps charge distributions to identify sites for electrophilic and nucleophilic attack. materialsciencejournal.org

Building Block for Complex Heterocyclic Systems

The structure of this compound makes it an effective precursor for synthesizing more elaborate heterocyclic compounds. The oxazole ring itself is a key component, and the substituents at positions 2 and 5 allow for further functionalization and annulation reactions to build fused ring systems.

Researchers have demonstrated that similar oxazole frameworks can be utilized as reactive scaffolds for synthetic elaboration. For instance, derivatives like 2-(halomethyl)-4,5-diaryloxazoles are effective for substitution reactions at the 2-position, allowing the introduction of various alkylamino, alkylthio, and alkoxy groups. nih.gov Similarly, the functional groups on this compound can be chemically manipulated. The ester group can be hydrolyzed, reduced, or converted into an amide, while the methoxy group can potentially be substituted.

One strategy for creating complex systems involves the reaction of related oxazole sulfonyl chlorides with aminoazoles, which proceeds through a Smiles rearrangement to yield tricyclic compounds such as chemicalbook.comoxazolo[5,4-d]pyrimidine (B1261902) derivatives. growingscience.com This highlights the potential of the oxazole core within this compound to participate in cyclocondensation reactions, leading to novel, polycyclic architectures.

Table 1: Potential Reactions for Building Complex Heterocycles

Reaction Type Reagents/Conditions Potential Product Class
Amidation Amine (R-NH₂) 5-methoxy-1,3-oxazole-2-carboxamide
Reduction of Ester Reducing agents (e.g., LiAlH₄) (5-methoxy-1,3-oxazol-2-yl)methanol
Cyclocondensation Binucleophiles (e.g., aminoazoles) Fused heterocyclic systems (e.g., oxazolo-pyrimidines) growingscience.com

Precursor for Pharmacologically Relevant Scaffolds

The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. lookchem.comresearchgate.net Consequently, this compound is a significant starting material for the synthesis of new molecules with therapeutic potential. The oxazole ring system is known to be a key structural element in compounds exhibiting antitumor, antibacterial, antiviral, anti-inflammatory, and antifungal properties. researchgate.net

The development of novel synthetic methodologies allows for the creation of diverse libraries of oxazole-containing compounds for biological screening. For example, the chemicalbook.comlookchem.com-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, found in various biologically active compounds, represents a class of fused heterocycles whose synthesis could potentially involve oxazole-based precursors. nih.gov The versatility of this compound allows for its incorporation into synthetic routes targeting such complex and pharmacologically relevant molecular frameworks.

Table 2: Examples of Pharmacological Activities Associated with Oxazole Scaffolds

Activity Example Scaffold Class
Anticancer Pyrazole and pyridine (B92270) derivatives containing 1,2,4-triazine (B1199460) moiety rjstonline.com
Antimicrobial 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole derivatives ijpsonline.com
Anti-inflammatory Oxaprozin (contains a 4,5-diphenyloxazole (B1616740) core) nih.gov

Synthesis of Analogs with Modified Properties

The core structure of this compound can be systematically modified to generate analogs with tailored physicochemical and biological properties. This process is central to drug discovery and materials science, where fine-tuning of molecular properties is crucial. The reactivity of the ester and methoxy groups allows for the introduction of a wide variety of other functional groups.

For example, converting the methyl ester at the C2 position to a series of amides or other ester groups can significantly alter a molecule's solubility, hydrogen bonding capacity, and interaction with biological targets. Similarly, substitution of the methoxy group at the C5 position can influence the electronic properties and metabolic stability of the oxazole ring. The synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles from halomethyl analogues demonstrates the feasibility of creating a diverse range of derivatives from a common oxazole precursor. nih.gov

Table 3: Potential Structural Modifications and Their Predicted Effects

Position of Modification Type of Modification Potential Change in Property
C2 (Ester) Hydrolysis to carboxylic acid Increased polarity and water solubility
C2 (Ester) Conversion to various amides Altered hydrogen bonding capability and biological target affinity
C5 (Methoxy) Substitution with other alkoxy groups Modified lipophilicity and metabolic stability

Role in Natural Product Synthesis

The oxazole ring is a structural component found in a variety of biologically active natural products. lookchem.com As a functionalized oxazole, this compound represents a potential building block for the total synthesis of such complex molecules. In synthetic strategies, the oxazole moiety has been effectively employed as a masked carboxyl group, which can be revealed in later stages of a synthesis. nih.gov This approach can be advantageous when constructing intricate molecular architectures.

While direct application of this specific compound in a completed natural product synthesis may not be widely documented, its structure is well-suited for inclusion in retrosynthetic analyses of more complex oxazole-containing targets. The strategic placement of the methoxy and carboxylate groups provides handles for connecting it to other fragments during a convergent synthesis approach.

Advanced Synthetic Techniques for High Yield and Efficiency

To optimize the use of this compound in synthesis, modern techniques that enhance yield, reduce reaction times, and improve sustainability are often employed. A known synthesis of the title compound from dimethyloxalylglycine using pyridine and trifluoromethylsulfonic anhydride (B1165640) reports a yield of 74.0%. lookchem.com

Advanced methods applicable to the synthesis and derivatization of oxazoles include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in a shorter time frame. It has been successfully used for synthesizing various 5-substituted and 4,5-disubstituted oxazoles. ijpsonline.com

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces waste. The one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling to produce 2,4,5-trisubstituted oxazoles is an example of such a strategy. ijpsonline.com

Catalysis: The use of transition metal catalysts, such as palladium and copper, enables reactions like direct arylation, which can be used to form C-C bonds efficiently on the oxazole ring. ijpsonline.com

Table 4: Comparison of Synthetic Methods for Oxazole Derivatives

Synthetic Method Key Features Potential Advantages
Traditional Thermal Synthesis Conventional heating Well-established procedures
Microwave-Assisted Synthesis Microwave irradiation Rapid reaction times, improved yields, fewer side products ijpsonline.com
One-Pot/Tandem Reactions Multiple steps in one vessel Increased efficiency, reduced waste, time-saving ijpsonline.com

Patents and Intellectual Property

A search for patents specifically citing "Methyl 5-methoxy-1,3-oxazole-2-carboxylate" or its CAS number (477870-14-7) did not yield any specific results in the performed searches. This suggests that while it is a commercially available compound and likely used in research and development, it may not be a key inventive component in a large number of patents, or it may be referred to by other names or as part of a broader class of compounds in patent literature. Further, more specialized patent searches would be required to definitively ascertain its patent landscape.

Biological and Pharmacological Research Perspectives

Scaffold in Drug Discovery and Medicinal Chemistry

The 1,3-oxazole nucleus is considered a valuable and versatile scaffold in drug discovery and medicinal chemistry. nih.govtandfonline.com Its derivatives are known to possess a wide spectrum of pharmacological properties, making the oxazole (B20620) moiety a useful template for the development of novel therapeutic agents. nih.govresearchgate.net The stability and synthetic accessibility of the oxazole ring make it an ideal framework for chemical modifications aimed at tuning biological activity.

The oxazole ring is a key structural motif in many bioactive compounds and is often combined with other pharmacophores to create novel drugs. benthamscience.com Its ability to serve as a central framework allows for the systematic modification of substituents, which is crucial for exploring structure-activity relationships and optimizing therapeutic potential. tandfonline.com Researchers utilize the oxazole core to design and synthesize diverse libraries of compounds for screening against various diseases. ijpdd.org This strategic approach has led to the identification of numerous oxazole-based molecules with significant biological activities. researchgate.net

Potential Therapeutic Applications as a Core Structure

The structural versatility of the oxazole ring is reflected in the broad range of biological activities exhibited by its derivatives. iajps.com Compounds built upon this scaffold have been investigated for numerous therapeutic applications, demonstrating its importance as a core structure in medicinal chemistry.

Anticancer Activity

The 1,3-oxazole scaffold is a prominent feature in the design of novel anticancer agents. nih.govresearchgate.net Derivatives incorporating this ring system have demonstrated potent activity against a variety of cancer cell lines, including those that are drug-susceptible and multidrug-resistant. nih.govresearchgate.net The anticancer effects of oxazole derivatives are often achieved by targeting various cellular mechanisms and pathways involved in cancer progression. researchgate.netbenthamdirect.com

Key mechanisms of action for oxazole-based anticancer agents include the inhibition of crucial enzymes like DNA topoisomerases and protein kinases, as well as the disruption of microtubule dynamics, which induces apoptosis in cancer cells. benthamscience.combenthamdirect.com Some derivatives have also been found to inhibit novel targets such as STAT3 and G-quadruplexes. benthamscience.comresearchgate.net The structural similarity of some oxazolo[5,4-d]pyrimidine (B1261902) derivatives to purine (B94841) bases makes them effective inhibitors in pathways involving nucleic acid synthesis. nih.gov

Compound ClassCancer Cell LinesMechanism of ActionReference
1,3-Oxazole DerivativesVarious drug-susceptible and multidrug-resistant linesInhibition of STAT3, G-quadruplex, tubulin protein, DNA topoisomerase, protein kinases nih.gov, benthamdirect.com, researchgate.net, benthamscience.com
2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles59 human cancer cell lines (NCI screening)Not specified biointerfaceresearch.com
Oxazolo[5,4-d]pyrimidinesVariousInhibition of VEGFR-2, anti-apoptotic proteins nih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

The increasing prevalence of multi-drug resistant microbial infections has made the development of new antimicrobial agents a critical task for medicinal chemists. iajps.comderpharmachemica.com Oxazole derivatives have emerged as an important class of compounds in the search for novel antibacterial and antifungal agents. derpharmachemica.com The oxazole nucleus is a key component in a number of compounds that have shown significant antimicrobial potential. humanjournals.com

Studies have shown that various synthetic oxazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com For instance, certain amine-linked bis-heterocycles containing an oxazole ring showed excellent antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. derpharmachemica.com Similarly, other research has demonstrated the efficacy of oxazole-containing compounds against fungal strains like Candida albicans. nih.govnih.gov The substitution pattern on the oxazole ring plays a crucial role in determining the spectrum and potency of its antimicrobial effects. iajps.com

Compound/Derivative ClassTarget Microorganism(s)Key FindingsReference
Amido sulfonamido methane (B114726) linked bisoxazolesBacteria and FungiIdentified as a new class of potential antimicrobial agents. derpharmachemica.com
Amine linked bis-heterocycles with oxazoleStaphylococcus aureus, Klebsiella pneumoniaeExhibited excellent antibacterial activity. derpharmachemica.com
Pyrazole, oxazole, and imidazole (B134444) derivativesMultidrug-resistant Gram-positive bacteriaShowed strong antibacterial activity, including against quinolone-resistant strains. derpharmachemica.com
Nicotinamide-Oxazole derivativesS. aureus, S. epidermidis, E. coli, K. pneumonia, C. albicansAll tested compounds were found to be bioactive. ijpsr.info

Anti-inflammatory Properties

Oxazole derivatives have been identified as a promising class of anti-inflammatory agents. ontosight.ai The core structure is found in compounds that can modulate inflammatory pathways. Research has demonstrated that certain synthesized oxazole derivatives exhibit significant anti-inflammatory effects in preclinical models, such as the carrageenan-induced rat paw edema test. jddtonline.inforesearchgate.net The anti-inflammatory potential of these compounds is often linked to their ability to inhibit enzymes like cyclooxygenase (COX), which are key mediators of inflammation. researchgate.net The versatility of the oxazole scaffold allows for the development of new chemical entities with potent anti-inflammatory properties. tandfonline.com

Other Reported Bioactivities of Related Oxazoles (e.g., Antiviral, Antidiabetic)

Beyond their anticancer, antimicrobial, and anti-inflammatory effects, oxazole-containing compounds have demonstrated a range of other important biological activities.

Antiviral Activity: The oxazole scaffold is present in molecules that have been investigated for their ability to inhibit viral replication. tandfonline.com For example, certain oxazole and thiazole (B1198619) derivatives have been identified as potential inhibitors of human cytomegalovirus (HCMV), with some showing higher inhibitory activity than the control drug, ganciclovir. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of viral DNA polymerase. nih.gov Other studies have explored oxadiazole derivatives, a related class, for activity against SARS-CoV-2. biotechjournal.in

Antidiabetic Activity: The oxazole ring is a structural feature of compounds explored for the management of diabetes mellitus. nih.gov Novel oxazole-derived oxadiazole conjugates have been synthesized and screened for their ability to inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Several of these derivatives exhibited excellent inhibitory activity, with one lead compound showing a stronger profile than the standard drug, acarbose. nih.gov Other related oxadiazole derivatives have also shown potential antidiabetic effects by reducing blood glucose levels and improving antioxidant status in animal models. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Oxazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. tandfonline.com For oxazole derivatives, SAR studies have been crucial in identifying the key structural features required for their therapeutic effects. researchgate.net These studies involve systematically modifying the substituents at various positions of the oxazole ring and observing the resulting changes in biological potency.

Analysis of oxazole derivatives has revealed that the nature and position of substituents on the heterocyclic ring significantly influence their pharmacological activity. tandfonline.commdpi.com For example, in the context of antibacterial agents, the addition of hydrophobic substituents, particularly halogens, on attached phenyl rings is often well-tolerated and can enhance activity against Gram-positive bacteria. conicet.gov.ar For anti-inflammatory benzimidazole (B57391) derivatives containing an isoxazole (B147169) (a related azole) moiety, electron-withdrawing groups on a phenyl ring at the C3 position resulted in excellent activity. mdpi.com These systematic studies help guide the rational design of more potent and selective therapeutic agents based on the versatile oxazole scaffold. tandfonline.com

Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Induction)

While direct studies on the mechanism of action for Methyl 5-methoxy-1,3-oxazole-2-carboxylate are limited, research on related oxazole, isoxazole, and other heterocyclic derivatives provides a framework for potential biological activities, including enzyme inhibition and the induction of apoptosis. benthamscience.com

Enzyme Inhibition: The inhibition of specific enzymes is a primary mechanism through which many therapeutic agents exert their effects. For heterocyclic compounds, this is a well-documented mode of action. For instance, a series of 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives have demonstrated potent inhibition of human carbonic anhydrase (hCA) II, a key target for antiglaucoma drugs. nih.gov Similarly, isoxazole derivatives have been investigated as inhibitors for various enzymes. nih.gov One study synthesized a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids, analogues of the drug febuxostat, which showed potent in vitro inhibitory activity against xanthine (B1682287) oxidase, an enzyme implicated in gout. researchgate.net These examples highlight the potential for oxazole-containing structures to be tailored as specific enzyme inhibitors.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Consequently, inducing apoptosis in cancer cells is a major goal of anticancer drug development. benthamscience.com Various heterocyclic compounds have been designed to target apoptotic pathways. nih.gov For example, research into new benzoxazole (B165842) and thiazole-based derivatives focuses on their ability to target anti-apoptotic proteins like Bcl-2, which is often overexpressed in cancer cells. nih.gov Studies on certain of these compounds demonstrated an increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Furthermore, hybrid molecules containing 1,3,4-oxadiazole (B1194373) and 5-fluorocytosine (B48100) moieties have been shown to induce apoptosis through the activation of caspase-3/7. nih.gov These findings suggest that the oxazole scaffold, as present in this compound, could be a valuable starting point for developing novel pro-apoptotic agents.

Computational Approaches in Drug Discovery (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery for predicting how a small molecule might interact with a biological target. jcchems.comresearchgate.net These in silico techniques are frequently used to guide the synthesis and evaluation of heterocyclic compounds. jcchems.com

Molecular docking studies simulate the binding of a ligand (the potential drug molecule) to the active site of a target protein. nih.gov This allows researchers to predict binding affinity and visualize the specific interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. For example, docking studies were performed on new 1,3,4-oxadiazole-5-fluorocytosine hybrids to investigate their ability to activate the caspase-3 protein, corroborating experimental findings of apoptosis induction. nih.gov In another study, docking was used to understand how newly synthesized 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives bind to estrogen receptors, a key target in breast cancer. chemrevlett.com

These computational approaches are not limited to cancer research. The interaction between 1,3,4-thiadiazole (B1197879) derivatives and the enzyme dihydrofolate reductase (DHFR) has also been explored using molecular docking to identify potential new antimicrobial agents. mdpi.com The results of such studies can help prioritize which novel compounds should be synthesized and tested in the laboratory, saving significant time and resources. jcchems.com For this compound, in silico screening and molecular docking could be powerful first steps to identify potential protein targets and predict its biological activity, thereby guiding future pharmacological research.

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Routes

While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and van Leusen reactions, provide foundational pathways, future efforts should be directed towards the development of more efficient, sustainable, and scalable synthetic routes for Methyl 5-methoxy-1,3-oxazole-2-carboxylate. youtube.com Contemporary strategies that offer milder reaction conditions, higher yields, and greater functional group tolerance are of particular interest.

Key areas for future synthetic research include:

Transition Metal-Catalyzed Cross-Coupling Reactions: The application of palladium, copper, or gold catalysis could enable the direct and regioselective construction of the substituted oxazole core from readily available precursors.

Photoredox Catalysis: Visible-light-mediated reactions offer an environmentally benign approach to forge the oxazole ring, often proceeding under mild conditions and with high efficiency.

Flow Chemistry: The implementation of continuous flow technologies can facilitate the safe, reproducible, and scalable production of the target compound, which is crucial for its potential translation into industrial applications.

One-Pot Multi-Component Reactions: Designing novel one-pot syntheses where multiple chemical bonds are formed in a single operation would significantly enhance synthetic efficiency by reducing the number of intermediate purification steps.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Key Research Focus
Modified van Leusen Reaction Utilizes readily available isocyanides. Development of milder reaction conditions and improved yields for the specific substitution pattern.
Palladium-Catalyzed Cyclization High regioselectivity and functional group tolerance. Design of novel catalyst systems for enhanced efficiency and broader substrate scope.
Photocatalytic Synthesis Green and sustainable approach. Exploration of new photocatalysts and reaction pathways to improve reaction kinetics.

| Flow Chemistry Synthesis | Scalability, safety, and reproducibility. | Optimization of reactor design and reaction parameters for continuous production. |

Exploration of New Chemical Transformations

The functional groups present in this compound—the oxazole ring, the methoxy (B1213986) group, and the methyl carboxylate—offer multiple avenues for novel chemical transformations. Future research should systematically explore the reactivity of this scaffold to generate a library of new derivatives with potentially enhanced properties.

Future avenues for exploration include:

Derivatization of the Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, and other functional groups, allowing for the introduction of diverse structural motifs.

Modification of the Methoxy Group: Demethylation to the corresponding 5-hydroxyoxazole would provide a handle for further functionalization, such as etherification or esterification, to modulate the electronic and steric properties of the molecule.

Reactions of the Oxazole Ring: The oxazole ring itself can participate in various reactions, including electrophilic substitution (preferentially at the C4 position), nucleophilic substitution (if a suitable leaving group is present), and cycloaddition reactions such as the Diels-Alder reaction. tandfonline.comwikipedia.org

Metal-Mediated C-H Functionalization: Direct functionalization of the C-H bonds of the oxazole ring would provide an atom-economical route to novel analogues without the need for pre-functionalized starting materials.

Table 2: Potential Chemical Transformations of this compound

Functional Group Reaction Type Potential Products
Methyl Carboxylate Hydrolysis, Amidation Carboxylic acids, Amides
Methoxy Group Demethylation, Etherification Hydroxyoxazoles, Novel ethers
Oxazole Ring Electrophilic Substitution C4-substituted derivatives

| Oxazole Ring | Diels-Alder Reaction | Pyridine (B92270) derivatives |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules by providing insights into their structure, properties, and reactivity. nih.gov Future research on this compound should leverage advanced computational modeling to guide experimental efforts.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the optimized geometry, electronic structure (HOMO-LUMO energies), and various chemical reactivity parameters of the molecule. irjweb.comirjweb.comnih.gov These calculations can help in understanding its stability, reactivity, and potential for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of virtual derivatives and calculating their physicochemical properties, QSAR models can be developed to predict their biological activity or material properties. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: For applications in drug design, molecular docking can predict the binding mode of the compound to a specific biological target. nih.govresearchgate.net Subsequent MD simulations can then be used to assess the stability of the ligand-protein complex over time. nih.gov

Table 3: Predicted Physicochemical Properties from Computational Modeling

Property Predicted Value/Characteristic Implication
Dipole Moment Moderate to High Influences solubility and intermolecular interactions.
HOMO-LUMO Gap Tunable by substitution Determines electronic properties and reactivity.
Molecular Electrostatic Potential Defines regions for nucleophilic/electrophilic attack. Guides the design of chemical reactions.

| LogP | Modifiable through derivatization | Affects pharmacokinetic properties in drug design. |

Targeted Drug Design Based on Mechanistic Insights

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. museonaturalistico.itbenthamscience.comnih.govnajah.edunih.gov A key future direction for this compound is its systematic evaluation as a potential therapeutic agent.

Future research in this area should focus on:

High-Throughput Screening: Screening the compound against a diverse panel of biological targets to identify potential therapeutic applications.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effect at the molecular level.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to understand how structural modifications impact biological activity, leading to the design of more potent and selective compounds. researcher.life

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness.

Application in Materials Science for Advanced Properties

Beyond its potential in medicinal chemistry, the oxazole ring's aromatic and electron-rich nature makes it an attractive building block for advanced materials. thepharmajournal.com The specific substitution pattern of this compound may impart unique photophysical or electronic properties that could be exploited in materials science.

Potential applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): The oxazole core could be incorporated into larger conjugated systems to create novel materials with tunable emission colors and high quantum efficiencies.

Fluorescent Probes and Sensors: The inherent fluorescence of some oxazole derivatives could be harnessed to develop sensors for detecting specific ions, molecules, or changes in the microenvironment.

Organic Semiconductors: The electronic properties of the compound could be modulated through chemical modification to develop new p-type or n-type organic semiconductors for use in transistors and solar cells.

Integration of Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound and the realization of its full potential will necessitate a highly integrated and interdisciplinary research approach. Future progress will depend on the seamless collaboration between different scientific disciplines.

Key interdisciplinary integrations include:

Synthetic Chemistry and Computational Chemistry: Using computational predictions to guide the design of more efficient synthetic routes and to prioritize the synthesis of derivatives with desired properties.

Chemical Biology and Medicinal Chemistry: Combining synthetic chemistry with biological screening and mechanistic studies to accelerate the drug discovery process.

Materials Science and Physical Chemistry: A synergistic approach involving the synthesis of novel materials and their detailed characterization using advanced spectroscopic and analytical techniques.

Chemoinformatics and Data Science: Employing machine learning and data analysis techniques to mine the chemical and biological data generated, thereby identifying trends and making predictions to guide future research.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and isolating Methyl 5-methoxy-1,3-oxazole-2-carboxylate in high purity?

  • Methodology : Use cryogenic matrix isolation (argon or xenon) to stabilize the compound post-synthesis. This technique minimizes thermal motion and aggregation, enabling precise spectroscopic analysis. Post-synthesis purification via low-temperature recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures purity. Confirm purity via HPLC or GC-MS .

Q. How can the structural and conformational properties of this compound be characterized?

  • Methodology : Combine FTIR spectroscopy (in cryogenic matrices) with DFT calculations (B3LYP/6-311++G(d,p) basis set) to identify conformers. Key spectral markers include the ester group’s OdCsOsCH3 dihedral angle (0° for s-cis vs. ~180° for s-trans). Raman spectroscopy of crystalline phases at room temperature further validates hydrogen-bonding patterns .

Q. What are the dominant conformers of this compound under standard experimental conditions?

  • Methodology : Two low-energy conformers (I and II) are observed in gas-phase DFT studies. Conformer I (ester group s-cis) is ~3.0 kJ/mol more stable than II, with a population ratio of ~3:1 at room temperature. Higher-energy conformers (III, IV; s-trans ester) are negligible experimentally due to energy barriers >30 kJ/mol .

Advanced Research Questions

Q. How does the choice of cryogenic matrix (argon vs. xenon) influence conformational stability and aggregation behavior?

  • Methodology : Xenon’s polarizability enhances dipole-dipole interactions, favoring conformer II (more polar) during annealing at 60 K. Aggregation in xenon reduces conformer I’s population due to its lower polarity. Monitor via FTIR spectral changes (e.g., C=O stretching shifts) and compare with DFT-predicted vibrational modes .

Q. What mechanisms drive the inversion of conformer stability in condensed phases versus gas phase?

  • Methodology : In gas phase, conformer I’s stability arises from intramolecular steric minimization. In polar matrices or solutions, solvent-solute interactions (e.g., dipole stabilization) favor conformer II. Use temperature-dependent Raman studies and solvatochromic DFT modeling (PCM or SMD solvation models) to quantify these effects .

Q. How can contradictory lipophilicity and solubility data for methylated oxazole derivatives be resolved?

  • Methodology : For compounds like 5-methoxy-1,3,6-trimethyluracil, discrepancies arise from measurement techniques (shake-flask vs. chromatographic methods). Validate via standardized octanol-water partition (logP) assays and correlate with computational COSMO-RS predictions. Cross-check solubility using differential scanning calorimetry (DSC) for crystalline vs. amorphous phases .

Methodological Notes

  • DFT Calculations : Use B3LYP/6-311++G(d,p) for geometry optimization and vibrational analysis. Include dispersion corrections (e.g., D3BJ) for non-covalent interactions .
  • Spectroscopy : For cryogenic FTIR, maintain matrix temperatures <20 K to prevent conformer interconversion. Assign bands using isotopic substitution or deuteration studies .
  • Data Validation : Cross-reference experimental lipophilicity with multiple computational models (e.g., Molinspiration, ACD/Labs) to address contradictions .

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Reactant of Route 1
Methyl 5-methoxy-1,3-oxazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methoxy-1,3-oxazole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.